tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-11(16)10-6-4-8-15-12(10)17/h4,6,8,11H,5,7,9H2,1-3H3,(H,15,17) |
InChI Key |
ZGRKXSBKPWSPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Functionalization
Reductive Amination Approaches
Reductive amination offers an alternative route to introduce the dihydropyridinone fragment:
-
Condensation : 3-Aminopyridine-2(1H)-one is condensed with pyrrolidine-1-carboxylate aldehyde using titanium(IV) isopropoxide as a Lewis acid.
-
Reduction : Sodium cyanoborohydride reduces the imine intermediate in methanol at 0°C, yielding the secondary amine.
-
Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, followed by neutralization with aqueous sodium bicarbonate.
This method avoids harsh cyclization conditions but requires precise stoichiometric control to prevent over-reduction.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis enables rapid parallel synthesis of this compound derivatives:
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected pyrrolidine carboxylic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Dihydropyridinone Assembly : On-resin cyclization is achieved using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in DMF.
-
Cleavage : The product is cleaved from the resin using 95% TFA in water, yielding the target compound with >90% purity.
This method supports the generation of compound libraries for structure-activity relationship (SAR) studies.
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods to improve sustainability:
-
Mechanochemical Synthesis : Ball milling Boc-protected pyrrolidine with 3-bromo-2(1H)-pyridinone in the presence of potassium carbonate achieves coupling without solvents.
-
Photocatalytic Cyclization : Visible-light-mediated cyclization using iridium-based photocatalysts (e.g., Ir(ppy)₃) converts propargyl amines to dihydropyridinones under mild conditions.
These methods reduce waste and energy consumption while maintaining yields comparable to traditional approaches (70–82%).
Analytical Characterization and Quality Control
Critical quality attributes are verified using:
Chemical Reactions Analysis
tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of tert-butyl-protected pyrrolidine-pyridine hybrids. Below is a detailed comparison with key analogs:
Structural Analogues with Pyridine Modifications
Biological Activity
tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1352511-53-5
- Molecular Formula : C₁₄H₂₀N₂O₃
- Molecular Weight : 264.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The compound is believed to exhibit:
- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative stress.
- Enzyme Inhibition : It may inhibit certain enzymes that are crucial for metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antioxidant Studies :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate coupling reactions. Optimization includes adjusting temperature gradients, catalyst concentrations, and purification via column chromatography. For example, tert-butyl-protected intermediates are often synthesized under anhydrous conditions to prevent hydrolysis .
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, followed by ORTEP-3 for visualizing thermal ellipsoids and molecular packing. High-resolution data (≤1.0 Å) is critical for accurate refinement of the dihydropyridinone ring conformation and hydrogen-bonding networks .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer : Combine / NMR (to confirm substituent positions and stereochemistry), HRMS (for molecular weight verification), and IR (to identify carbonyl stretches at ~1700 cm). Cross-validation with computational NMR predictions (e.g., DFT calculations) helps resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can researchers address contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Ensure sample purity via HPLC or TLC. If discrepancies persist, employ higher-field NMR instruments (≥600 MHz) for enhanced resolution. Cross-reference with X-ray crystallographic data to confirm stereoelectronic effects influencing chemical shifts. For example, dihedral angle variations in the pyrrolidine ring may explain unexpected splitting patterns .
Q. What strategies are effective in studying the compound's bioactivity against viral proteases like SARS-CoV-2 Mpro?
- Methodological Answer : Conduct co-crystallization assays with SARS-CoV-2 Mpro (PDB: 6Y2F/6Y2G) to analyze binding interactions. Use SHELX-refined structures to identify key hydrogen bonds between the dihydropyridinone oxygen and protease active-site residues (e.g., His41). Follow up with enzymatic inhibition assays (IC) to quantify potency .
Q. How can synthetic modifications to the pyrrolidine or pyridine rings enhance structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce halogen substituents (e.g., bromo or iodo groups) at the pyridine C5 position to modulate steric and electronic profiles. For example, tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1228665-81-3) shows altered binding kinetics in protease assays .
Q. What computational tools are recommended for modeling the compound's interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution crystal structures (from SHELX-refined PDB entries) to predict binding poses. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability of the ligand-protein complex over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
